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Cat. No.: B1679355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine

receptors (mAChRs).[1][2] These receptors are members of the G protein-coupled receptor

(GPCR) superfamily and are key targets for therapeutic intervention in a variety of central

nervous system disorders, including Alzheimer's disease and schizophrenia.[1][2]

Characterizing the binding affinity of novel compounds like NNC 11-1607 to its target receptors

is a critical step in the drug discovery process. This document provides detailed protocols for

conducting a radioligand binding assay in Chinese Hamster Ovary (CHO) cells stably

expressing either the human M1 or M4 muscarinic receptor, using the non-selective muscarinic

antagonist [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

Data Presentation
The binding affinity of NNC 11-1607 for the five human muscarinic acetylcholine receptor

subtypes (M1-M5) expressed in CHO cells has been determined through radioligand binding

assays. The data, presented as pKi values, are summarized in the table below. A higher pKi

value indicates a higher binding affinity.
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Receptor Subtype pKi

M1 8.6[3]

M2 8.2

M3 8.1

M4 8.1

M5 8.2

Experimental Protocols
Cell Culture and Membrane Preparation
Materials:

CHO cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor

Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS)

and appropriate selection antibiotics

Phosphate-Buffered Saline (PBS)

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, supplemented with a protease inhibitor

cocktail

Sucrose Buffer: Lysis buffer containing 10% sucrose

BCA Protein Assay Kit

Protocol:

Culture the CHO-M1 or CHO-M4 cells in appropriate culture flasks until they reach 80-90%

confluency.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5

minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cell suspension using a Polytron homogenizer on ice.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to

pellet the cell membranes.

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

Determine the protein concentration of the membrane preparation using the BCA Protein

Assay Kit.

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay ([³H]NMS)
Materials:

CHO-M1 or CHO-M4 cell membrane preparation

[³H]NMS (specific activity ~80 Ci/mmol)

NNC 11-1607

Atropine (for non-specific binding determination)

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[4]

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]

96-well microplates

Glass fiber filters (e.g., Whatman GF/B)
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Cell harvester

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Protocol:

On the day of the assay, thaw the membrane preparation on ice and dilute to the desired

concentration in Assay Buffer (typically 10-20 µg of protein per well).

Prepare serial dilutions of NNC 11-1607 in Assay Buffer.

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]NMS (at a final concentration near its Kd,

e.g., 1 nM), and 150 µL of the diluted membrane preparation.

Non-specific Binding: 50 µL of Atropine (1 µM final concentration), 50 µL of [³H]NMS, and

150 µL of the diluted membrane preparation.[4]

Competition Binding: 50 µL of each NNC 11-1607 dilution, 50 µL of [³H]NMS, and 150 µL

of the diluted membrane preparation.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the

binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-

specific binding.

Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials.
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Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation

counter.

Data Analysis
Calculate the specific binding by subtracting the non-specific binding from the total binding.

For the competition assay, plot the percentage of specific binding against the logarithm of the

NNC 11-1607 concentration.

Determine the IC₅₀ value (the concentration of NNC 11-1607 that inhibits 50% of the specific

[³H]NMS binding) from the resulting sigmoidal curve using non-linear regression analysis

(e.g., using GraphPad Prism).

Calculate the inhibitory constant (Ki) for NNC 11-1607 using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

[L] is the concentration of the radioligand ([³H]NMS) used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.
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Caption: M1 Muscarinic Receptor Signaling Pathway.
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Caption: M4 Muscarinic Receptor Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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